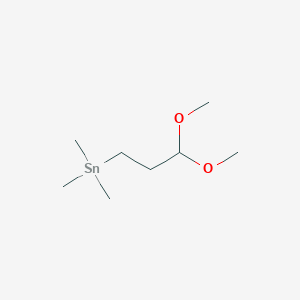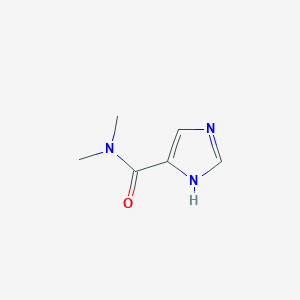
Metano-13C,d4
Descripción general
Descripción
Methane-13C,d4, also known as enriched methane, is a stable isotope of methane. It is characterized by the presence of carbon-13 and deuterium atoms. The molecular formula for Methane-13C,d4 is 13CD4, and it has a molecular weight of approximately 21.06 g/mol . This compound is widely used in scientific research due to its unique isotopic properties.
Aplicaciones Científicas De Investigación
Methane-13C,d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes.
Industry: Applied in the study of natural gas and petroleum systems to understand the origin and migration of hydrocarbons
Mecanismo De Acción
Methane-13C,d4, also known as tetradeuterio(13C)methane, is a stable isotope of methane. It is characterized by the presence of a carbon-13 atom and four deuterium (heavy hydrogen) atoms .
Target of Action
It is primarily used in scientific research as a tracer molecule in various biochemical and environmental studies .
Mode of Action
As a non-reactive gas, Methane-13C,d4 does not interact directly with biological targets. Instead, it is used as a tracer to monitor biochemical processes and environmental phenomena. The presence of the carbon-13 and deuterium isotopes allows for the tracking of the molecule through different processes .
Biochemical Pathways
Methane-13C,d4 can be involved in various biochemical pathways depending on the context of the study. For example, in studies of microbial metabolism, it can be used to trace the flow of carbon through different metabolic pathways . .
Pharmacokinetics
The pharmacokinetics of Methane-13C,d4 are not well-studied, primarily because it is not typically used as a drug or therapeutic agent. As a gas, it is likely to follow the same ADME (Absorption, Distribution, Metabolism, Excretion) properties as regular methane. It can be absorbed through inhalation, distributed via the bloodstream, and excreted through respiration .
Result of Action
The primary result of Methane-13C,d4 action is the generation of data. By acting as a tracer, it allows scientists to track the flow of carbon in various systems, from biochemical pathways in organisms to environmental processes in the atmosphere or soil .
Action Environment
The action of Methane-13C,d4 can be influenced by various environmental factors. For example, the rate at which it is metabolized can depend on the presence and activity of specific microorganisms in a given environment . Additionally, physical factors such as temperature and pressure can affect its behavior as a gas .
Análisis Bioquímico
Biochemical Properties
Methane-13C,d4 plays a crucial role in biochemical reactions, especially in studies involving metabolic flux analysis and isotope tracing. This compound interacts with various enzymes, proteins, and other biomolecules, providing insights into metabolic pathways and reaction mechanisms. For instance, in methanotrophic bacteria, Methane-13C,d4 is oxidized by methane monooxygenase to form methanol, which is further processed by methanol dehydrogenase . These interactions help elucidate the metabolic pathways and the role of specific enzymes in methane metabolism.
Cellular Effects
Methane-13C,d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In methanotrophic bacteria, the oxidation of Methane-13C,d4 leads to the production of intermediates that are incorporated into central metabolic pathways such as the citric acid cycle and the serine pathway . This incorporation affects cellular metabolism by altering the flux of metabolites and the expression of genes involved in these pathways. Additionally, the presence of Methane-13C,d4 can impact cell signaling pathways by modulating the levels of signaling molecules derived from methane metabolism.
Molecular Mechanism
The molecular mechanism of Methane-13C,d4 involves its oxidation by methane monooxygenase to form methanol, which is subsequently oxidized to formaldehyde by methanol dehydrogenase . Formaldehyde is then assimilated into central metabolic pathways through the serine cycle and the ethylmalonyl-CoA pathway. These pathways involve various enzymes, including formate dehydrogenase and phosphoenolpyruvate carboxylase, which facilitate the incorporation of Methane-13C,d4-derived carbon into cellular biomass . The binding interactions with these enzymes and the subsequent metabolic transformations highlight the intricate molecular mechanisms underlying methane metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methane-13C,d4 can change over time due to its stability and degradation. Studies have shown that Methane-13C,d4 remains stable under controlled conditions, allowing for long-term experiments . Its degradation can occur under certain conditions, leading to the formation of by-products that may influence cellular function. Long-term studies have observed that the presence of Methane-13C,d4 can lead to sustained changes in cellular metabolism and gene expression, reflecting its impact on cellular processes over time .
Dosage Effects in Animal Models
The effects of Methane-13C,d4 vary with different dosages in animal models. At low doses, Methane-13C,d4 is metabolized efficiently, with minimal adverse effects . At higher doses, toxic effects may be observed, including disruptions in metabolic pathways and cellular function. Studies have identified threshold effects, where the impact of Methane-13C,d4 on cellular metabolism and gene expression becomes significant beyond a certain dosage . These findings highlight the importance of dosage optimization in experimental studies involving Methane-13C,d4.
Metabolic Pathways
Methane-13C,d4 is involved in several metabolic pathways, including the serine cycle, the ethylmalonyl-CoA pathway, and the citric acid cycle . These pathways facilitate the assimilation of Methane-13C,d4-derived carbon into cellular biomass. Enzymes such as methane monooxygenase, methanol dehydrogenase, and formate dehydrogenase play key roles in these pathways, catalyzing the oxidation and assimilation of Methane-13C,d4 . The involvement of Methane-13C,d4 in these pathways provides valuable insights into the metabolic flux and the regulation of metabolic processes.
Transport and Distribution
The transport and distribution of Methane-13C,d4 within cells and tissues involve various transporters and binding proteins. Methane-13C,d4 is transported across cellular membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, Methane-13C,d4 is distributed to different cellular compartments, where it participates in metabolic reactions. The localization and accumulation of Methane-13C,d4 within specific cellular regions can influence its activity and function, highlighting the importance of transport and distribution in its biochemical effects .
Subcellular Localization
Methane-13C,d4 exhibits specific subcellular localization, which affects its activity and function. Studies have shown that Methane-13C,d4 is localized in the cytoplasm and associated with membrane-bound organelles . This localization is facilitated by targeting signals and post-translational modifications that direct Methane-13C,d4 to specific compartments. The subcellular localization of Methane-13C,d4 influences its interactions with enzymes and other biomolecules, modulating its biochemical effects and metabolic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methane-13C,d4 can be synthesized through various methods. One common approach involves the reaction of deuterated reagents with carbon-13 labeled precursors. For instance, the reaction of deuterated lithium aluminum hydride (LiAlD4) with carbon-13 labeled methyl iodide (13CH3I) can produce Methane-13C,d4 .
Industrial Production Methods: Industrial production of Methane-13C,d4 typically involves the use of gas chromatography for purification. The process includes the separation of methane isotopologues using a two-column gas chromatography system. The purified methane is then collected through a silica trap immersed in liquid nitrogen .
Análisis De Reacciones Químicas
Types of Reactions: Methane-13C,d4 undergoes various chemical reactions, including:
Oxidation: Methane-13C,d4 can be oxidized to form carbon dioxide (13CO2) and water (D2O) under specific conditions.
Substitution: In the presence of halogens, Methane-13C,d4 can undergo substitution reactions to form halogenated methane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and potassium permanganate (KMnO4).
Substitution: Halogens such as chlorine (Cl2) and bromine (Br2) are commonly used in substitution reactions.
Major Products:
Oxidation: Carbon dioxide (13CO2) and water (D2O).
Substitution: Halogenated methane derivatives such as 13C-labeled chloromethane (13CH3Cl) and bromomethane (13CH3Br).
Comparación Con Compuestos Similares
Methane-13C,d4 can be compared with other isotopically labeled methane compounds, such as:
Methane-d2: Contains two deuterium atoms and is used in similar applications but lacks the carbon-13 label.
Methane-d1: Contains one deuterium atom and is used for simpler isotopic studies.
Methane-13C: Contains only carbon-13 and is used in studies focusing solely on carbon-13 tracing.
Uniqueness: Methane-13C,d4 is unique due to the presence of both carbon-13 and deuterium atoms, making it a versatile tracer for complex studies involving both carbon and hydrogen isotopes.
Propiedades
IUPAC Name |
tetradeuterio(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1+1D4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-PPVWBSHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482057 | |
| Record name | Methane-13C,d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.059761947 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-20-4 | |
| Record name | Methane-13C,d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2644-20-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)


